molecular formula C₁₀H₁₀D₅N B1151093 3-Ethyl-5-methyl-benzenemethanamine-d5

3-Ethyl-5-methyl-benzenemethanamine-d5

Cat. No.: B1151093
M. Wt: 154.26
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-5-methyl-benzenemethanamine-d5 is a chemically stable, deuterated analog of 3-Ethyl-5-methyl-benzenemethanamine, where five hydrogen atoms have been replaced by deuterium, giving it a molecular weight of approximately 154.26 g/mol and a molecular formula of C¹⁰H¹⁰D⁵N . This isotopic labeling makes it an invaluable internal standard in bioanalytical chemistry, particularly for Liquid Chromatography-Mass Spectrometry (LC-MS) applications. Its primary research value lies in enabling the precise and accurate quantification of its non-deuterated counterpart in complex biological matrices, thereby supporting critical pharmacokinetic, metabolic, and toxicological studies. While the specific mechanism of action is dependent on the native compound's biological activity, this deuterated version is essential for tracing and understanding the compound's fate in research systems. This product is intended for use as a reference standard in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the product's Certificate of Analysis (COA) for detailed specifications, including exact CAS number, isotopic purity, and storage conditions.

Properties

Molecular Formula

C₁₀H₁₀D₅N

Molecular Weight

154.26

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for 3 Ethyl 5 Methyl Benzenemethanamine D5

Strategic Considerations for Deuterium (B1214612) Incorporation into Organic Molecules

The successful synthesis of deuterated molecules hinges on a strategic approach to incorporating deuterium atoms at specific positions. This involves careful selection of precursors and the application of methods that allow for targeted deuteration.

Precursor Selection and Derivatization for Deuteration

The choice of a suitable starting material is critical in the synthesis of isotopically labeled compounds. For 3-Ethyl-5-methyl-benzenemethanamine-d5, a logical precursor would be a compound that already possesses the core 3-ethyl-5-methylbenzene structure and a functional group that can be readily converted to the aminomethyl group. A plausible starting material is 3-ethyl-5-methylbenzoic acid or its corresponding ester. This precursor allows for the introduction of deuterium at the benzylic position through reduction of a carbonyl group with a deuterated reagent. Derivatization of the carboxylic acid to an amide or nitrile can also provide a handle for subsequent deuteration and reduction steps.

Targeted Deuteration at Specific Molecular Positions

Achieving deuteration at specific molecular positions is a key challenge in the synthesis of complex molecules. For this compound, the five deuterium atoms are to be incorporated into the benzenemethanamine moiety. This requires a synthetic strategy that selectively introduces deuterium at the benzylic (CH2) and amine (NH2) positions. This can be accomplished through the use of deuterium-donating reagents in specific reaction steps, such as the reduction of a nitrile or amide group.

Synthetic Pathways for Incorporating Deuterium Atoms in Amine Derivatives

The incorporation of deuterium into amine derivatives can be achieved through various synthetic methods, including exchange reactions and multi-step synthetic sequences.

Methods of Deuterium Exchange and Catalytic Deuteration

Deuterium exchange reactions, often catalyzed by acids, bases, or metals, can be employed to replace hydrogen atoms with deuterium. For the synthesis of this compound, H-D exchange could potentially be used to deuterate the amine group by treatment with D2O under appropriate conditions. Catalytic deuteration, using deuterium gas (D2) and a metal catalyst, is a powerful method for reducing double or triple bonds and carbonyl groups, with concomitant incorporation of deuterium. snnu.edu.cn For instance, the reduction of a nitrile or an imine with D2 over a catalyst like palladium or platinum would lead to a deuterated amine.

Multi-step Synthetic Sequences for Specific Deuterium Placement in Benzenemethanamine Scaffolds

A multi-step synthesis provides precise control over the placement of deuterium atoms. A plausible synthetic route for this compound is outlined below:

Friedel-Crafts Acylation: The synthesis can commence with the Friedel-Crafts acylation of 3-ethyl-5-methyltoluene with a suitable acylating agent to introduce a carbonyl group at the desired position.

Oxidation: The resulting ketone can be oxidized to 3-ethyl-5-methylbenzoic acid.

Amidation: The benzoic acid derivative is then converted to the corresponding amide, 3-ethyl-5-methylbenzamide, by reaction with ammonia or a suitable amine followed by dehydration.

Reduction with Deuterated Reagent: The crucial deuteration step involves the reduction of the amide to the amine. Using a powerful deuterated reducing agent, such as lithium aluminum deuteride (LiAlD4), will introduce two deuterium atoms at the benzylic position.

Deuterium Exchange at Amine: The resulting primary amine can then undergo H-D exchange at the N-H bonds by treatment with a deuterium source like D2O, to install the remaining three deuterium atoms on the nitrogen, affording this compound.

Interactive Data Table: Proposed Synthetic Route

StepReactionReagents and ConditionsProduct
1Friedel-Crafts Acylation3-ethyl-5-methyltoluene, Acyl chloride, AlCl31-(3-ethyl-5-methylphenyl)ethan-1-one
2OxidationKMnO4 or other oxidizing agent3-ethyl-5-methylbenzoic acid
3AmidationSOCl2, then NH33-ethyl-5-methylbenzamide
4ReductionLithium aluminum deuteride (LiAlD4)3-Ethyl-5-methyl-benzenemethan-d2-amine
5H-D ExchangeD2O, acid or base catalystThis compound

Purification and Assessment of Isotopic Purity for this compound

Following the synthesis, purification of the target compound and assessment of its isotopic purity are paramount.

Purification of the final product can be achieved using standard techniques such as column chromatography or distillation. The assessment of isotopic purity is crucial to confirm the level of deuterium incorporation. High-resolution mass spectrometry (HR-MS) is a primary tool for this purpose. nih.govrsc.orgresearchgate.netresearchgate.net It allows for the determination of the mass-to-charge ratio with high precision, enabling the differentiation between the deuterated compound and its non-deuterated or partially deuterated counterparts. nih.govrsc.orgresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 2H NMR, is another indispensable technique. rsc.orgresearchgate.net In the 1H NMR spectrum of the fully deuterated product, the signals corresponding to the benzylic and amine protons should be absent or significantly diminished. Conversely, the 2H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. The integration of these signals can provide a quantitative measure of the isotopic enrichment at each site. rsc.orgresearchgate.net

Interactive Data Table: Analytical Techniques for Isotopic Purity Assessment

TechniqueInformation ObtainedKey Advantages
High-Resolution Mass Spectrometry (HR-MS)Precise mass-to-charge ratio, distribution of isotopologues. nih.govrsc.orgresearchgate.netresearchgate.netHigh sensitivity, accurate mass measurement. nih.govresearchgate.net
1H Nuclear Magnetic Resonance (NMR)Absence or reduction of proton signals at deuterated positions.Provides information on the location of remaining protons.
2H Nuclear Magnetic Resonance (NMR)Presence of deuterium signals at labeled positions.Directly observes the incorporated deuterium atoms.

Techniques for Isotopic Purity Assessment (e.g., qNMR, GC-MS, Mass Spectrometry)

The determination of isotopic purity is a critical step in the characterization of deuterated compounds such as this compound. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms. Accurate assessment ensures the reliability of the labeled compound for its intended application, such as in metabolic studies or as an internal standard in quantitative mass spectrometry. rsc.org Several analytical techniques are employed for this purpose, each providing a unique approach to quantifying the level of deuterium incorporation.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a powerful method for determining the concentration and purity of a substance. It can be adapted to assess the isotopic enrichment of deuterated compounds with high precision. nih.govwiley.com This can be achieved through either proton (¹H) or deuterium (²H) NMR spectroscopy.

¹H qNMR: In this approach, the residual, non-deuterated sites in the molecule are quantified. By integrating the signals from these residual protons and comparing them to a certified internal standard of known concentration, the amount of the non-deuterated or partially deuterated species can be determined. The isotopic purity is then calculated by difference. For highly deuterated compounds, the low intensity of residual proton signals can be a limitation. sigmaaldrich.com

²H qNMR: Direct observation of the deuterium nucleus provides a more straightforward method for highly enriched compounds. sigmaaldrich.com The integral of the deuterium signal is compared against a deuterated internal standard. This technique offers a clean spectrum as proton signals are not observed. sigmaaldrich.com

Technique Principle Application to this compound
¹H qNMR Quantification of residual proton signals against an internal standard.Integration of any remaining proton signals on the benzene (B151609) ring or the methyl/ethyl groups to determine the percentage of non-d5 species.
²H qNMR Direct quantification of deuterium signals against a deuterated internal standard.Integration of the deuterium signals corresponding to the five labeled positions to directly measure the abundance of the d5 isotopologue.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.comjmchemsci.com It is highly effective for assessing isotopic purity.

Gas Chromatography (GC): The GC column separates the this compound from any potential impurities, including its less-deuterated isotopologues (d0 to d4), based on their volatility and interaction with the stationary phase.

Isotopologue Expected Molecular Ion (m/z) Relative Abundance (%)
d0 (C₁₀H₁₅N)149.12< 0.1
d1 (C₁₀H₁₄DN)150.13< 0.5
d2 (C₁₀H₁₃D₂N)151.13< 1.0
d3 (C₁₀H₁₂D₃N)152.14< 1.5
d4 (C₁₀H₁₁D₄N)153.15~ 2.0
d5 (C₁₀H₁₀D₅N)154.15> 95.0

Table represents hypothetical data for a high-purity sample.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS) or used with direct infusion, is a primary tool for determining isotopic purity. rsc.orgresearchgate.net HR-MS provides highly accurate mass measurements, allowing for the clear resolution of different isotopologues. researchgate.net The relative abundance of the ions corresponding to the unlabeled compound and its various deuterated forms is used to calculate the isotopic enrichment. researchgate.net This method is rapid, highly sensitive, and requires minimal sample consumption. researchgate.net

Application of 3 Ethyl 5 Methyl Benzenemethanamine D5 in Advanced Analytical Techniques

Fundamental Role as an Internal Standard in Mass Spectrometry-Based Assays

The primary application of 3-Ethyl-5-methyl-benzenemethanamine-d5 is as an internal standard in mass spectrometry-based assays. An internal standard is a compound added in a known amount to a sample before analysis. By comparing the response of the target analyte to the response of the internal standard, variations in the analytical process can be corrected, leading to more accurate and reliable results. cmdm.tw

Principles of Isotope Dilution Mass Spectrometry (IDMS) for Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the use of isotopically labeled internal standards, such as this compound. The core principle of IDMS involves adding a known amount of the isotopically enriched standard (the "spike") to a sample containing the analyte of interest. google.comresearchgate.net This mixture is then homogenized to ensure complete equilibration between the analyte and the standard. researchgate.net

During mass spectrometric analysis, the instrument measures the ratio of the signal from the naturally occurring analyte to the signal from the isotopically labeled internal standard. Because the amount of the internal standard added is known, this measured ratio allows for the precise calculation of the unknown concentration of the analyte in the original sample. google.comgoogle.com A key advantage of IDMS is that it is not dependent on the complete recovery of the analyte from the sample matrix, as any losses during sample preparation will affect both the analyte and the internal standard equally, thus preserving the accuracy of the measured ratio. google.com This method is considered a primary (or reference) method of measurement because of its high accuracy and direct traceability to the International System of Units (SI). eurl-pesticides.euresearchgate.net

Advantages of Deuterated Internal Standards in Enhancing Analytical Precision and Accuracy

The use of deuterated internal standards like this compound offers significant advantages in enhancing the precision and accuracy of analytical measurements. Since deuterated standards are chemically almost identical to their non-deuterated (protiated) analogs, they exhibit very similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer. This close similarity ensures that any variations or inconsistencies in the analytical process, such as extraction efficiency or injection volume, affect both the analyte and the internal standard to a similar degree.

By calculating the ratio of the analyte response to the internal standard response, these variations are effectively normalized, leading to a significant improvement in the precision and accuracy of the final quantitative result. The use of a stable isotope-labeled internal standard is widely considered the gold standard in quantitative mass spectrometry for this reason.

Compensation for Matrix Effects and Ion Suppression/Enhancement

Biological and environmental samples are often complex mixtures containing numerous other compounds besides the analyte of interest. These co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a phenomenon known as "matrix effects." Matrix effects can either suppress or enhance the analyte's signal, leading to inaccurate quantification.

A significant advantage of using a deuterated internal standard such as this compound is its ability to compensate for these matrix effects. Because the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same ion suppression or enhancement. Therefore, the ratio of the analyte signal to the internal standard signal remains constant, even in the presence of significant matrix effects, thereby ensuring the accuracy of the measurement.

Integration into Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

This compound is frequently integrated into Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. This powerful analytical technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for the quantification of trace-level compounds in complex matrices.

Chromatographic Separation Strategies and Method Development

The development of a robust LC-MS/MS method requires careful optimization of the chromatographic separation. The goal is to achieve good separation of the analyte from other matrix components to minimize interferences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used technique where a nonpolar stationary phase is paired with a polar mobile phase.

In the context of using deuterated internal standards, it is important to note that the substitution of hydrogen with deuterium (B1214612) can sometimes lead to a slight difference in retention time between the deuterated standard and the non-deuterated analyte. This "isotope effect" is due to the slightly different physicochemical properties of the C-D bond compared to the C-H bond. While often minimal, this potential for chromatographic separation must be considered during method development to ensure that the analyte and internal standard elute closely enough to experience the same matrix effects.

Parameter Typical Consideration for Method Development
Column Chemistry C18 or other appropriate reversed-phase chemistry is often selected.
Mobile Phase A mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.
Gradient Elution A programmed change in the mobile phase composition is often used to achieve optimal separation of a wide range of compounds.
Flow Rate Typically in the range of 0.2 to 1.0 mL/min for conventional HPLC systems.

Mass Spectrometric Detection Parameters for Deuterated Analogs (e.g., MRM Transition Optimization)

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantification. In an MRM experiment, a specific precursor ion (typically the protonated molecule, [M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

For a deuterated internal standard like this compound, a unique MRM transition is chosen that is distinct from the analyte's transition due to the mass difference imparted by the deuterium atoms. The optimization of MRM parameters, such as collision energy and fragmentor voltage, is crucial for maximizing the signal intensity and ensuring the highest sensitivity of the assay. Vendor software can often assist in the initial selection and optimization of these parameters.

Compound Precursor Ion (m/z) Product Ion (m/z)
Analyte (non-deuterated)[M+H]⁺Specific Fragment Ion
This compound[M+D]⁺ or [M-H+D]⁺Specific Deuterated Fragment Ion

This table illustrates the principle of selecting different MRM transitions for the analyte and its deuterated internal standard. The exact m/z values would be determined experimentally.

Optimization of Ionization and Fragmentation Pathways for Selective Detection

The selective and sensitive detection of this compound in complex matrices relies heavily on the optimization of ionization and fragmentation within the mass spectrometer. The primary amine functional group and the aromatic ring are the key sites for ionization.

In liquid chromatography-mass spectrometry (LC-MS), electrospray ionization (ESI) is a common and effective technique for polar compounds like amines. Optimization of ESI parameters is crucial for maximizing the signal intensity of the protonated molecule [M+H]⁺. Key parameters that are typically optimized include capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature. researchgate.net For benzenemethanamine derivatives, positive ion mode ESI is generally preferred due to the basic nature of the amine group, which readily accepts a proton.

Tandem mass spectrometry (MS/MS) is employed to enhance selectivity by monitoring specific fragmentation pathways of the precursor ion. For this compound, the protonated molecule would be the precursor ion. Collision-induced dissociation (CID) is used to fragment this precursor ion, and the resulting product ions are monitored. The fragmentation of benzylamines often involves the loss of the amine group or cleavage of the benzylic C-N bond. nih.gov The presence of the ethyl and methyl groups on the benzene (B151609) ring will also influence the fragmentation pattern, potentially leading to characteristic product ions. The five deuterium atoms on the benzenemethanamine moiety will result in a 5 Dalton mass shift in fragments containing this part of the molecule, allowing for unambiguous identification and quantification.

A hypothetical optimization of ESI-MS/MS parameters for the detection of this compound is presented in Table 1.

Table 1: Hypothetical Optimized ESI-MS/MS Parameters for this compound

ParameterOptimized Value
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 - 4.5 kV
Nebulizer Pressure30 - 50 psi
Drying Gas Flow8 - 12 L/min
Gas Temperature300 - 350 °C
Precursor Ion (Q1)[M+H]⁺
Collision GasArgon
Collision EnergyOptimized for specific transitions
Product Ions (Q3)Specific fragment ions

This table presents a hypothetical set of optimized parameters based on general principles for similar compounds. Actual values would need to be determined empirically.

Utilization in Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, GC-MS offers high chromatographic resolution and sensitive detection.

Primary amines can sometimes exhibit poor peak shape and tailing in GC analysis due to their polarity and potential for interaction with active sites in the GC system. jfda-online.com To overcome these issues, derivatization is often employed to convert the polar amine group into a less polar, more volatile derivative. sigmaaldrich.comyoutube.com

Common derivatization reagents for primary amines include:

Acylating agents: such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). These reagents react with the amine to form stable, volatile amide derivatives.

Silylating agents: such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These form trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com

The choice of derivatization reagent depends on the specific requirements of the analysis, such as the need for enhanced sensitivity with an electron-capture detector (ECD) when using halogenated acylating agents. For mass spectrometric detection, any of these derivatization strategies can be effective in improving chromatographic performance. A study on γ-glutamyl peptides demonstrated successful derivatization using pentafluoropropionic anhydride for GC-MS analysis. nih.gov Benzylamine has also been used as a derivatization agent to enhance mass spectrometric detection in other applications. nih.govacs.org

Table 2: Potential Derivatization Reactions for 3-Ethyl-5-methyl-benzenemethanamine

Derivatization ReagentDerivative FormedKey Advantages
Trifluoroacetic anhydride (TFAA)N-(3-ethyl-5-methylbenzyl)trifluoroacetamideImproved volatility and peak shape, electron-capturing for ECD
BSTFA + TMCSN-trimethylsilyl-3-ethyl-5-methyl-benzenemethanamineForms a less polar and more volatile TMS derivative
Pentafluoropropionic anhydride (PFPA)N-(3-ethyl-5-methylbenzyl)pentafluoropropionamideEnhanced volatility and improved chromatographic behavior

This table outlines potential derivatization strategies based on common practices for primary amines.

Optimizing the GC parameters is crucial for achieving good separation of the analyte from other components in the sample matrix and for obtaining sharp, symmetrical peaks, which leads to better sensitivity and more accurate quantification. researchgate.net

Key GC parameters to optimize include:

Column Selection: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is often a good starting point for the analysis of aromatic amines.

Injection Temperature: The injector temperature should be high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation. A typical starting point would be 250-280 °C.

Oven Temperature Program: A temperature program is used to separate analytes with different boiling points. This typically involves an initial hold at a lower temperature, followed by a temperature ramp to a final temperature, and a final hold. The ramp rate and hold times are optimized to achieve the best resolution.

Carrier Gas Flow Rate: The flow rate of the carrier gas (usually helium or hydrogen) affects the efficiency of the separation. The optimal flow rate is determined by the column dimensions and the carrier gas used.

A hypothetical optimized GC temperature program is presented in Table 3.

Table 3: Hypothetical Optimized GC Temperature Program

ParameterValue
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium at a constant flow of 1.0 mL/min
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature270 °C
Oven ProgramInitial temp 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature280 °C

This table provides a hypothetical set of optimized GC parameters that would require empirical validation.

In GC-MS, electron ionization (EI) is the most common ionization technique. EI is a hard ionization technique that causes extensive fragmentation of the analyte molecule. This fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, allowing for its identification.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) and several characteristic fragment ions. The most abundant fragment is often the tropylium (B1234903) ion or a related benzyl (B1604629) cation formed by cleavage of the C-N bond. The presence of the deuterium label will shift the mass of the molecular ion and any fragments containing the deuterated moiety by 5 Daltons compared to the unlabeled analog.

For quantification, selected ion monitoring (SIM) mode is typically used. In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte and the internal standard. This significantly increases the sensitivity and selectivity of the analysis by reducing the chemical noise from the matrix. The quantification is based on the ratio of the peak area of a characteristic ion of the analyte to the peak area of a characteristic ion of the deuterated internal standard.

Method Validation and Quality Assurance in Analytical Research Utilizing 3 Ethyl 5 Methyl Benzenemethanamine D5

Selectivity and Specificity Considerations for Assays Employing Deuterated Internal Standards

Selectivity and specificity are critical parameters in analytical method validation that ensure the reliability of the obtained results. Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, while specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.

In assays employing deuterated internal standards, several factors must be considered to ensure selectivity and specificity:

Chromatographic Separation: Adequate chromatographic separation is essential to distinguish the analyte from its deuterated internal standard and other potential interferences. While the analyte and its deuterated counterpart are expected to have very similar retention times, the chromatographic method should be optimized to prevent any potential co-elution with other sample components that might interfere with the mass spectrometric detection.

Mass Spectrometric Detection: The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), the method can selectively detect the analyte and the internal standard even in complex matrices. It is crucial to select unique and stable ion transitions for both the analyte and the deuterated standard to minimize the risk of cross-talk or interference.

Isotopic Purity of the Internal Standard: The isotopic purity of the deuterated internal standard is a key consideration. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration in the sample. Therefore, the contribution of the unlabeled analyte in the internal standard solution should be assessed and, if necessary, corrected for.

Matrix Effects: Complex biological or environmental samples can contain components that either suppress or enhance the ionization of the analyte and the internal standard in the mass spectrometer. texilajournal.com While deuterated internal standards are effective in compensating for these matrix effects due to their similar physicochemical properties to the analyte, it is still important to evaluate the extent of these effects during method validation. texilajournal.com This is typically done by comparing the response of the analyte in the presence of the matrix with its response in a neat solution.

To assess the selectivity of an assay, blank samples from different sources are analyzed to check for any interfering peaks at the retention time of the analyte and the internal standard. Additionally, samples are spiked with potentially interfering substances to evaluate their impact on the quantification of the analyte.

Table 1: Hypothetical Selectivity Assessment for the Analysis of an Analyte using 3-Ethyl-5-methyl-benzenemethanamine-d5 as an Internal Standard

Sample IDAnalyte Concentration (ng/mL)Potential InterferentAnalyte Response (Peak Area)Internal Standard Response (Peak Area)Interference Observed
Blank Matrix 10None< LOD50123No
Blank Matrix 20None< LOD49876No
Spiked Sample 110Compound X1245650345No
Spiked Sample 210Compound Y1239849987No
Spiked Sample 310Metabolite Z1251050210No

This table is for illustrative purposes only.

Establishment of Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) and the Limit of Quantification (LOQ) are fundamental parameters in the validation of an analytical method. They define the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the concentration that gives a signal that is significantly different from the background noise.

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for assays that require accurate measurement of low concentrations of the analyte.

There are several approaches to determine the LOD and LOQ, including:

Signal-to-Noise Ratio: This is a common method where the LOD is typically defined as the concentration that produces a signal-to-noise (S/N) ratio of 3:1, and the LOQ is defined as the concentration that gives an S/N ratio of 10:1. mdpi.com

Standard Deviation of the Response and the Slope: The LOD and LOQ can also be calculated based on the standard deviation of the response (σ) and the slope of the calibration curve (S). The formulas are:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S) The standard deviation of the response can be determined from the analysis of blank samples or from the y-intercept of the regression line of the calibration curve.

For bioanalytical methods, the LOQ is often established as the lowest concentration on the calibration curve that can be measured with an acceptable level of precision (e.g., a coefficient of variation less than 20%) and accuracy (e.g., within 80-120% of the nominal concentration). mdpi.com

Table 2: Hypothetical LOD and LOQ Determination for an Analyte using this compound as an Internal Standard

ParameterMethodValueUnits
Limit of Detection (LOD)Signal-to-Noise (S/N = 3)0.5ng/mL
Limit of Quantification (LOQ)Signal-to-Noise (S/N = 10)1.5ng/mL
LOQ Precision (CV%)Replicate Analyses (n=6)12.5%
LOQ AccuracyReplicate Analyses (n=6)95.8% of Nominal

This table is for illustrative purposes only.

Research Applications of 3 Ethyl 5 Methyl Benzenemethanamine D5 Across Scientific Disciplines

Application in Preclinical Biotransformation and Pharmacokinetic Studies

In the realm of drug discovery and development, understanding a compound's metabolic fate and pharmacokinetic profile is paramount. Deuterated analogues, including 3-Ethyl-5-methyl-benzenemethanamine-d5, serve as critical reagents in these investigations. The primary effect of substituting hydrogen with deuterium (B1214612) is an increase in the strength of the carbon-deuterium bond compared to the carbon-hydrogen bond. nih.gov This can lead to a decreased rate of metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect. acs.orgnih.gov This property, combined with the mass difference, underpins its utility.

The gold standard for quantifying small molecules in complex biological matrices like plasma, urine, or tissue homogenates is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy of this technique relies heavily on the use of an appropriate internal standard (IS). An ideal IS behaves identically to the analyte of interest during sample extraction, chromatographic separation, and ionization, but is distinguishable by the mass spectrometer.

This compound is perfectly suited for this role as an IS for the quantification of its non-deuterated counterpart, 3-Ethyl-5-methyl-benzenemethanamine. Since their chemical properties are nearly identical, the deuterated standard co-elutes with the analyte and experiences the same matrix effects, correcting for variations in sample preparation and instrument response. In the mass spectrometer, however, it is easily differentiated due to its higher mass (an increase of 5 Daltons). This method, known as isotope dilution mass spectrometry, provides exceptional precision and accuracy. nih.govresearchgate.net

For example, in a typical preclinical pharmacokinetic study, plasma samples from an animal model would be spiked with a known concentration of this compound. Following extraction and LC-MS/MS analysis, the ratio of the analyte's signal to the internal standard's signal is used to construct a calibration curve and accurately determine the concentration of the parent compound in the samples.

Table 1: Illustrative LC-MS/MS Parameters for Quantification

Parameter Analyte (3-Ethyl-5-methyl-benzenemethanamine) Internal Standard (this compound)
Precursor Ion (m/z) 164.15 169.18
Product Ion (m/z) 149.13 154.16
Collision Energy (eV) 15 15

This table is for illustrative purposes and actual values would be determined experimentally.

Beyond quantification, this compound can be used to elucidate the metabolic pathways of its non-deuterated form. When a mixture of the deuterated and non-deuterated compound (often in a 1:1 ratio) is administered to an in vitro system (like liver microsomes) or an animal model, the resulting metabolites can be readily identified. nih.gov

Mass spectrometry software can be programmed to search for "doublet" peaks that are separated by the mass difference of the incorporated deuterium atoms (5 Daltons in this case). This signature pattern instantly flags any molecule that is a metabolite of the administered compound, distinguishing it from endogenous molecules in the biological matrix. This approach simplifies the complex task of identifying novel metabolites.

Furthermore, if the location of deuterium labeling is known to be at a metabolically active site, a change in the ratio of deuterated to non-deuterated metabolite compared to the initial 1:1 ratio can provide insights into the kinetic isotope effect. nih.gov This can help researchers understand which metabolic pathways are dominant and how metabolism might be altered to improve a drug candidate's properties. nih.govacs.org

Utilization in Environmental Fate and Ecotoxicological Research

The principles that make this compound valuable in preclinical studies also apply to environmental science. Its use as an internal standard is crucial for accurately measuring trace levels of the parent compound or related emerging contaminants in complex environmental samples.

Environmental samples such as water, soil, and sediment are incredibly complex and can interfere with the accurate measurement of pollutants. When monitoring for contamination by benzenemethanamine derivatives or similar compounds, this compound serves as a robust internal standard for isotope dilution analysis. youtube.com Its use allows for the precise quantification of the target contaminant, even at concentrations in the nanogram-per-liter (ng/L) range, by compensating for losses during sample extraction and purification and for signal suppression or enhancement during mass spectrometric analysis. nih.gov

Understanding how a chemical compound degrades in the environment is essential for assessing its persistence and potential long-term impact. This compound can be used in controlled laboratory studies to trace the biotic (e.g., microbial) or abiotic (e.g., photolytic) degradation pathways of the corresponding non-deuterated compound. By "spiking" a sample (e.g., a soil slurry or water sample) with the deuterated compound, researchers can use mass spectrometry to identify degradation products that retain the deuterium label, providing clear evidence of their origin.

Forensic and Toxicological Analysis

In forensic toxicology, the definitive identification and quantification of drugs, poisons, and their metabolites in biological specimens is critical. Deuterated standards are the cornerstone of confirmatory analytical methods, providing the high degree of certainty required in legal proceedings. researchgate.netcore.ac.uk

This compound would be an essential tool for the forensic analysis of its parent compound, which may be a designer drug or a metabolite of another substance. In a forensic laboratory, blood or urine samples from a suspected intoxication case would be analyzed using methods like GC/MS or LC-MS/MS. ojp.gov The addition of this compound as an internal standard at the beginning of the sample preparation process ensures that even volatile compounds or those present at low concentrations can be accurately quantified. nih.gov The use of a deuterated standard helps to eliminate the possibility of false negatives due to extraction inefficiency and provides the legally defensible data required for casework. core.ac.uk

Table 2: Compound Names Mentioned in this Article

Compound Name
3-Ethyl-5-methyl-benzenemethanamine
This compound
Benzyl (B1604629) chloride
Ammonia
Benzonitrile
Benzaldehyde
N-benzylformamide
Acetyl chloride
N-benzylacetamide
Isoquinolines

Quantitative Determination of Analytes in Forensic Samples

In forensic toxicology, the accurate quantification of drugs, toxins, and their metabolites in complex biological matrices like blood, urine, and tissue is paramount. Deuterated compounds, such as this compound, are considered the gold standard for internal standards in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net An internal standard is a compound added in a known quantity to a sample before processing. chiron.no Its purpose is to correct for the potential loss of the target analyte during sample extraction and to compensate for variability in instrument response. chiron.no

The key advantage of using a deuterated standard is its chemical and physical similarity to the non-labeled analyte of interest. researchgate.net This ensures that both the analyte and the standard behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. chiron.no Because the deuterated standard has a higher mass, the mass spectrometer can distinguish it from the target analyte, allowing for a precise measurement of the ratio between the two. asme.org This ratio is used to calculate the exact concentration of the analyte in the original sample, thereby correcting for matrix effects and improving the accuracy and precision of the results. clearsynth.comtexilajournal.com

Table 1: Key Validation Parameters for a Forensic Quantitative Method Using a Deuterated Internal Standard

Parameter Description Typical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Coefficient of determination (r²) > 0.99
Accuracy The closeness of the measured concentration to the true concentration. Within ±15% of the nominal value (±20% at LLOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly. Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
Recovery The efficiency of the extraction process, comparing analyte response in an extracted sample to a non-extracted standard. Consistent, precise, and reproducible
Matrix Effect The influence of co-eluting, interfering substances from the biological matrix on the ionization of the analyte. The use of a co-eluting deuterated standard minimizes this effect. clearsynth.com

| LLOQ | The Lower Limit of Quantification, the lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio typically ≥ 10 |

Application in Food Safety and Agricultural Research

The use of deuterated internal standards is crucial in food safety for the analysis of contaminants such as pesticides, mycotoxins, and veterinary drug residues. lcms.cz Food products represent highly complex and variable matrices (e.g., fats, sugars, pigments) that can significantly interfere with analytical measurements, a phenomenon known as the matrix effect. lcms.cz Using a deuterated internal standard helps to correct for these matrix-induced variations in signal, ensuring that residue levels are quantified accurately. lcms.cz

For instance, in the analysis of pesticide residues in different food types like oils, fruits, or grains, the extraction efficiency and instrument response can vary greatly. By adding a known amount of a deuterated analogue of the target pesticide, analysts can achieve reliable quantification across these different matrices. researchgate.net This approach is essential for enforcing regulatory limits on contaminants in food and ensuring consumer safety.

Table 3: Example of Improved Accuracy in Pesticide Analysis Using a Deuterated Standard This table is illustrative, based on findings reported in similar studies. lcms.cz

Food Matrix Analyte (Pesticide) Recovery without Internal Standard Recovery with Deuterated Internal Standard
Cannabis Oil Myclobutanil 45% (High matrix suppression) 98%
Gummy Candy Bifenazate 130% (High matrix enhancement) 102%
Leafy Greens Imidacloprid 60% (High matrix suppression) 95%

In agricultural research, stable isotope-labeled compounds, including deuterated ones like this compound, are powerful tools for studying the fate and behavior of agrochemicals in the environment. sciex.com By introducing a labeled pesticide or herbicide, researchers can trace its uptake by plants, its movement through soil and water, and its degradation into various metabolites. This information is vital for assessing the environmental impact of new agricultural products and for developing safer and more effective chemicals. sciex.com Mass spectrometry can detect the unique mass signature of the labeled compound and its breakdown products, allowing for a clear understanding of its metabolic pathways.

Role in Doping Control and Sports Anti-Doping Research

In the field of anti-doping, the detection of prohibited substances must be legally and scientifically irrefutable. The World Anti-Doping Agency (WADA) requires highly rigorous analytical methods. The use of deuterated internal standards is a cornerstone of these methods for the confirmation and quantification of doping agents in athletes' biological samples. researchgate.netchiron.no

When a screening test indicates the potential presence of a prohibited substance, a confirmation procedure using LC-MS/MS or GC-MS is performed. A deuterated analogue of the suspected substance is added to the sample at the beginning of the procedure. This ensures accurate quantification, which can be critical for substances with reporting thresholds, and provides an additional layer of identification, strengthening the evidence of a positive finding. The near-identical behavior of the deuterated standard to the target analyte ensures the reliability and robustness of the analytical result, which is essential for the integrity of sports competitions. nih.gov

Table 4: Importance of Deuterated Internal Standards for Various Classes of Doping Agents

Class of Prohibited Substance Examples Role of Deuterated Internal Standard
Anabolic Agents Testosterone, Stanozolol Accurate quantification to differentiate between endogenous and exogenous sources; confirmation of identity.
Peptide Hormones, Growth Factors EPO, GHRPs While larger molecules have different standards, the principle of using labeled analogues for their metabolites or markers remains.
Beta-2 Agonists Clenbuterol, Salbutamol Accurate quantification to ensure concentrations are within therapeutic use exemption limits or above prohibited thresholds.
Stimulants Amphetamine, Cocaine Unambiguous identification and quantification in complex urine matrix. asme.orgnih.gov

| Diuretics and Masking Agents | Hydrochlorothiazide, Furosemide | Accurate detection and quantification, as these are often used to mask other doping agents. |

Future Research Directions and Emerging Applications for Deuterated Standards

Development of Novel Synthetic Routes for Complex Deuterated Analogs

The synthesis of complex deuterated molecules is a rapidly evolving field, driven by the increasing demand for high-purity isotopic standards in research and industry. nih.gov Historically, the preparation of deuterated compounds relied on methods like hydrogen-deuterium (H-D) exchange reactions with heavy water (D₂O) under high temperature and pressure. tn-sanso.co.jp While effective, these conventional batch-type methods often face limitations in production scale, time efficiency, and the cost associated with large quantities of expensive reagents like D₂O. tn-sanso.co.jp

To overcome these challenges, researchers are developing novel synthetic routes that offer greater efficiency, selectivity, and scalability. One significant advancement is the use of flow synthesis methods, which can be combined with microwave heating technology. tn-sanso.co.jp This approach allows for a continuous process, greatly reducing reaction times and improving throughput. tn-sanso.co.jp For example, a flow-type microwave reactor has demonstrated higher reaction efficiency for the H-D exchange in aromatic compounds compared to conventional batch methods. tn-sanso.co.jp Other modern strategies focus on the use of a wider variety of deuterated starting materials and reagents, moving beyond simple precursors to enable more complex and site-selective deuterium (B1214612) incorporation. nih.govrsc.org The development of new catalytic systems, including platinum group metals, is also proving effective for direct deuterium labeling. epj-conferences.org

Despite these advancements, several challenges remain. The cost of deuterated starting materials and the complexity of achieving site-specific labeling with high isotopic purity are significant hurdles. tum.desynmr.in Furthermore, the reactivity of deuterated compounds can differ from their non-deuterated counterparts, which must be considered during the development of synthetic pathways. musechem.comsynmr.in

Table 1: Comparison of Synthetic Routes for Deuterated Compounds

Feature Conventional Batch Synthesis Novel Flow Synthesis
Principle H-D exchange reaction in a sealed vessel under high temperature and pressure. tn-sanso.co.jp Continuous reaction in a flow-type reactor, often with microwave heating. tn-sanso.co.jp
Efficiency Lower heating/cooling efficiency, long process times. tn-sanso.co.jp Higher reaction efficiency and throughput. tn-sanso.co.jp
Scalability Limited by the size of the reaction vessel. tn-sanso.co.jp Easily scalable for larger production quantities.
Reagent Use Often requires a large excess of expensive deuterated solvents (e.g., D₂O). tn-sanso.co.jp Can be optimized to reduce the amount of deuterated reagents needed. tn-sanso.co.jp
Process Complex multi-step process involving filtration and extraction. tn-sanso.co.jp The entire process from raw material to purification can be integrated into a single step. tn-sanso.co.jp

Expansion of Application Domains for Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard, such as 3-Ethyl-5-methyl-benzenemethanamine-d5, to a sample. osti.govwikipedia.org By measuring the change in the natural isotopic ratio of the analyte, its concentration can be determined with exceptional accuracy and precision. osti.govwikipedia.org IDMS is considered a primary ratio method of measurement, capable of producing highly accurate results because potential sources of bias can be well-controlled. rsc.orgrsc.org

Initially used in geochemistry and nuclear science, the application domains for IDMS have expanded considerably, driven by the increased availability of high-quality deuterated standards and advancements in mass spectrometry instrumentation like ICP-MS and TIMS. rsc.org The technique is now widely used in fields requiring the highest level of accuracy. wikipedia.org A key advantage of IDMS is that quantitative recovery of the analyte from the sample matrix is not necessary for accurate quantification, making it ideal for complex samples. osti.gov

Emerging applications continue to be developed. In environmental science, IDMS is used for the trace analysis of pollutants. nih.gov In nuclear forensics, it can quantify trace actinides and determine daughter/parent radionuclide ratios, which serve as important forensic signatures of a material. osti.gov The technique is also fundamental in the food safety industry for the accurate quantification of contaminants like mycotoxins and pesticides. lcms.cznih.gov Furthermore, different calibration strategies, such as single, double, or even triple IDMS, offer flexibility and can negate the need to know the exact concentration of the internal standard solution, further enhancing accuracy. nih.govresearchgate.net

Table 2: Selected Application Domains for Isotope Dilution Mass Spectrometry (IDMS)

Application Domain Specific Use Case Reference
Certified Reference Materials Used by National Metrology Institutes for the production of CRMs. wikipedia.orgrsc.orgresearchgate.net
Nuclear Safeguards & Forensics Quantification of uranium and plutonium; determination of impurity concentrations as material signatures. osti.govrsc.org
Environmental Analysis High-accuracy quantification of trace pollutants in environmental samples. rsc.orgnih.gov
Food Safety Accurate measurement of contaminants such as mycotoxins and pesticides in various food matrices. lcms.cznih.gov
Clinical Chemistry Quantification of biomarkers and therapeutic drugs in biological fluids. sigmaaldrich.com
Metabolomics Precise measurement of metabolite concentrations for pathway analysis. researchgate.net

Integration with High-Throughput Screening and Automation in Analytical Laboratories

The demand for faster and more efficient analytical workflows has led to the increasing integration of deuterated standards with high-throughput screening (HTS) and laboratory automation. Deuterated internal standards are crucial in this context as they correct for matrix effects and variations during sample processing, ensuring accurate and reproducible quantification even when analyzing a large number of samples in complex matrices like cannabis or biological fluids. lcms.czclearsynth.com

Modern analytical platforms, such as UHPLC systems coupled with triple quadrupole mass spectrometers, are designed for speed and efficiency. lcms.cz Features like ultra-fast polarity switching and rapid scanning speeds allow for the simultaneous analysis of numerous analytes and their corresponding deuterated internal standards in a single, short run. lcms.cz This capability is essential for HTS applications where hundreds or thousands of samples must be processed daily.

Table 3: Components of an Automated High-Throughput Workflow

Workflow Stage Component/Technology Role of Deuterated Standard
Sample Preparation Automated liquid handlers; 96/384-well plates Added to every sample, calibrator, and QC to account for variability in extraction and sample handling. lcms.cz
Chromatographic Separation Ultra-High-Performance Liquid Chromatography (UHPLC) Co-elutes with the analyte to compensate for variations in retention time and matrix effects. nih.gov
Detection & Quantification Triple Quadrupole Mass Spectrometer (MS/MS) Provides a distinct mass signal for precise ratio measurement against the analyte. lcms.cz
Data Processing Laboratory Information Management System (LIMS); AI/Machine Learning Algorithms Used as the reference point for automated quantification and quality control checks. biorxiv.org

Contributions to Understanding Metabolic Pathways Through Advanced Isotope Tracing

Advanced isotope tracing using stable, non-radioactive isotopes like deuterium has become an indispensable tool for elucidating the intricate network of biochemical reactions that constitute metabolism. nih.govspringernature.com By introducing a deuterated compound into a biological system, researchers can track the fate of the labeled atoms as they are incorporated into downstream metabolites. bitesizebio.commdpi.com This provides unparalleled insights into the dynamic activity of metabolic pathways, something that cannot be achieved by simply measuring static metabolite concentrations. nih.gov

Deuterated tracers, including deuterated glucose and amino acids, are used to investigate a wide range of metabolic processes. nih.govresearchgate.net These studies help to identify which nutrients cells are using, measure the relative activity of different pathways (e.g., glycolysis vs. the pentose (B10789219) phosphate (B84403) pathway), and understand how metabolism is rewired in response to genetic changes or disease states. springernature.commdpi.comnih.gov The analysis is typically performed using high-resolution mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, which can detect the isotopically enriched molecules. mdpi.comnih.gov

The applications of this technique are vast. In cancer research, isotope tracing helps to identify the metabolic reprogramming that allows tumor cells to proliferate. mdpi.com In studies of cardiovascular disease, it can measure metabolic adaptation in the heart under stress. nih.gov Deuterated tracers are also essential in drug development for studying the absorption, distribution, metabolism, and excretion (ADME) of new pharmaceutical candidates. researchgate.netsimsonpharma.com By combining isotope tracing with techniques like cell sorting, it is now possible to measure the distinct metabolic activities of different cell subpopulations within a complex tissue, offering a more refined understanding of cellular collaboration and function. youtube.com

Table 4: Examples of Deuterated Tracers in Metabolic Research

Deuterated Tracer Metabolic Pathway Studied Research Application Reference
[6,6′-²H₂]glucose Glycolysis, Tricarboxylic Acid (TCA) Cycle Detecting metabolic changes in tumors; diagnosing malignancies. researchgate.net
Deuterated water (D₂O) De novo lipogenesis Measuring the synthesis of new fatty acids and lipids in disease models. nih.gov
[²H₉]choline Choline metabolism Assessing tumor metabolism and response to treatment. researchgate.net
Deuterated drug compounds Drug Metabolism (ADME) Tracking how drugs are absorbed, distributed, metabolized, and excreted in the body. simsonpharma.com

Role in the Development of Certified Reference Materials and Quality Control Standards

The accuracy and reliability of any chemical measurement depend on proper calibration and quality control (QC). Deuterated standards like this compound play a fundamental role in establishing this foundation of quality assurance in analytical laboratories. nih.gov They serve as ideal internal standards because their chemical and physical properties are nearly identical to their non-labeled counterparts, yet they are easily distinguishable by mass spectrometry. clearsynth.com

One of the most critical applications of deuterated standards is in the creation of Certified Reference Materials (CRMs). rsc.org National Metrology Institutes (NMIs) around the world rely on IDMS, using these high-purity isotopic standards, to assign a certified value with a very low uncertainty to a CRM. wikipedia.orgresearchgate.net These CRMs are then used by other laboratories to validate their own analytical methods and ensure their results are traceable to a recognized standard. nih.gov

In addition to their role in CRM development, deuterated standards are essential for routine laboratory quality control. They are incorporated into QC samples that are analyzed alongside experimental samples to monitor the performance of the entire analytical system. osti.gov For instance, mixtures of differentially labeled peptides or other compounds are used to verify quantitative accuracy, check for instrument drift, and determine detection limits. nist.gov By consistently analyzing these QC materials, laboratories can ensure the validity of their results and adhere to stringent quality assurance regulations, such as those required for clinical diagnostics or environmental monitoring. nih.gov

Table 5: Quality Criteria for Isotope Dilution Methods Supported by Deuterated Standards

Quality Criterion Role of Deuterated Standard Reference
Accuracy & Precision Acts as an internal reference to correct for analytical variability, enabling high-accuracy quantification. clearsynth.com
Method Validation Used to validate the robustness and reliability of an analytical procedure. nih.govclearsynth.com
Instrument Calibration Serves as a calibration reference point to reduce measurement errors. clearsynth.com
Matrix Effect Compensation Co-elutes with the analyte, correcting for signal suppression or enhancement from the sample matrix. clearsynth.com
Traceability Essential for producing Certified Reference Materials (CRMs), which establish traceability of measurements. rsc.orgresearchgate.net
Routine Quality Control Included in QC samples to monitor ongoing instrument performance and ensure data reliability. osti.govnist.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-Ethyl-5-methyl-benzenemethanamine-d5 with high isotopic purity, and how is deuteration efficiency validated?

  • Methodological Answer : The compound is typically synthesized via catalytic hydrogen-deuterium exchange using deuterated reagents (e.g., D₂O or DCl) under controlled conditions. Isotopic purity (>98%) is achieved through repeated purification via reversed-phase HPLC with deuterated solvents (e.g., acetonitrile-d₃). Validation involves high-resolution mass spectrometry (HRMS) for exact mass confirmation and ¹H/²H NMR to quantify deuterium incorporation at specific positions .

Q. How should researchers characterize the structural integrity of this compound to distinguish it from its non-deuterated analogue?

  • Methodological Answer : Use tandem techniques:

  • FT-IR : Compare C-D stretching vibrations (~2100–2200 cm⁻¹) vs. C-H (~2800–3000 cm⁻¹).
  • NMR : ²H NMR detects deuterium positions, while ¹³C NMR confirms backbone integrity.
  • HRMS : Calculate mass shifts (e.g., +5 Da for five deuterium atoms) to confirm isotopic labeling .

Q. What are the best practices for storing deuterated amines like this compound to prevent proton exchange and degradation?

  • Methodological Answer : Store in airtight, inert containers under argon at –20°C. Avoid protic solvents (e.g., water, alcohols) to minimize H/D exchange. Regular stability testing via LC-MS (monitoring mass shifts) ensures integrity over time .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of this compound influence its metabolic stability in enzymatic assays compared to the non-deuterated form?

  • Methodological Answer : Deuteration at metabolically labile positions (e.g., benzylic or α-carbon sites) slows oxidative metabolism via cytochrome P450 enzymes. Use LC-MS/MS to measure half-life (t₁/₂) in liver microsomes. Compare AUC values of deuterated vs. non-deuterated compounds to quantify KIEs. Note: Position-specific deuteration (e.g., ethyl vs. methyl groups) may yield divergent results .

Q. What analytical challenges arise when using this compound as an internal standard in complex biological matrices, and how can they be mitigated?

  • Methodological Answer : Challenges include matrix effects (ion suppression in LC-MS) and co-elution with endogenous compounds. Solutions:

  • Sample Preparation : Use solid-phase extraction (SPE) with deuterated solvents to isolate the analyte.
  • Chromatography : Optimize gradient elution to separate the deuterated standard from isobaric interferences.
  • Validation : Perform spike-recovery experiments across concentrations (e.g., 1–1000 ng/mL) to assess accuracy and precision .

Q. How can contradictory data on the compound’s receptor-binding affinity (e.g., dopamine D5 vs. serotonin receptors) be resolved?

  • Methodological Answer : Contradictions may stem from assay conditions (e.g., pH, temperature) or receptor subtype selectivity. Conduct:

  • Competitive Binding Assays : Use radiolabeled ligands (³H or ¹²⁵I) with varying concentrations of the deuterated compound.
  • Computational Docking : Compare binding poses in deuterated vs. non-deuterated forms using molecular dynamics simulations.
  • Control Experiments : Validate receptor expression levels in cell lines via Western blot .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.